2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid
Description
2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid (CAS: 1695292-51-3) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₁H₂₁NO₄, with a molar mass of 351.4 g/mol. The compound features a cyclobutyl ring substituted with an Fmoc-protected aminomethyl group and an acetic acid moiety. The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) during peptide chain assembly . Key physicochemical properties include a predicted density of 1.297 g/cm³, boiling point of 585.3°C, and pKa of 3.95, reflecting moderate acidity due to the carboxylic acid group .
Properties
IUPAC Name |
2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)12-22(10-5-11-22)14-23-21(26)27-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERZVJBCJPCNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540544-71-5 | |
| Record name | 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid typically involves the following steps :
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the cyclobutyl ring: The cyclobutyl ring is formed through a cyclization reaction.
Introduction of the acetic acid moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid has several scientific research applications, including:
Peptide synthesis: The Fmoc group is widely used as a protecting group in solid-phase peptide synthesis.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological studies: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid involves the following steps:
Protection of amino groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Deprotection: The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Molecular targets and pathways: The compound interacts with various enzymes and proteins, facilitating the synthesis of peptides and other biologically active molecules.
Comparison with Similar Compounds
Table 1: Cycloalkane-Based Fmoc-Protected Amino Acids
| Compound Name | Ring Size | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid | Cyclobutyl | C₂₁H₂₁NO₄ | 351.4 | 1695292-51-3 | Compact ring, moderate steric hindrance |
| 2-[1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopentyl]acetic acid | Cyclopentyl | C₂₃H₂₅NO₄ | 379.46 | - | Larger ring, enhanced lipophilicity |
| 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | Cyclobutyl | C₂₀H₁₉NO₄ | 337.38 | 1935557-50-8 | Amino group at C3 position, altered reactivity |
- Impact of Ring Size: Cyclobutyl derivatives (e.g., CAS 1695292-51-3) exhibit greater conformational rigidity and steric constraints compared to cyclopentyl analogs (e.g., C₂₃H₂₅NO₄), influencing their solubility and coupling efficiency in SPPS .
Substituent Variations in Fmoc-Protected Compounds
Table 2: Functional Group Modifications
| Compound Name | Functional Group | Molecular Formula | CAS Number | Application Notes |
|---|---|---|---|---|
| 2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid | Acetic acid | C₂₁H₂₁NO₄ | 1695292-51-3 | Standard SPPS building block |
| S-phenyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)ethanethioate | Thioester | C₂₃H₂₁NO₃S | - | Enables native chemical ligation |
| 2-[(cyanomethyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | Cyanomethyl | C₁₉H₁₆N₂O₄ | 2172570-83-9 | Introduces nitrile for click chemistry |
- Thioester Derivatives: The thioester analog (C₂₃H₂₁NO₃S) facilitates native chemical ligation (NCL) by enabling chemoselective coupling at cysteine residues, a feature absent in the parent acetic acid compound .
- Cyanomethyl Substitution: The cyanomethyl variant (CAS 2172570-83-9) provides a handle for bioorthogonal reactions, expanding utility in post-synthetic modifications .
Stereochemical and Aromatic Variants
Table 3: Chiral and Aromatic Derivatives
| Compound Name | Structure Type | Molecular Formula | CAS Number | Key Property |
|---|---|---|---|---|
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid | Chiral cyclopentyl | C₂₂H₂₃NO₄ | 136555-16-3 | Stereocontrol in peptide design |
| 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid | Aromatic (phenyl) | C₂₄H₂₁NO₄ | 106864-36-2 | Enhanced π-π stacking in hydrophobic domains |
Biological Activity
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid, also known as Fmoc-Lys(Me,Alloc)-OH, is a synthetic amino acid derivative with significant potential in pharmaceutical applications. This compound has garnered attention due to its structural features that may confer unique biological activities, particularly in the fields of drug design and therapeutic interventions.
- Molecular Formula : C26H30N2O6
- Molar Mass : 466.53 g/mol
- CAS Number : 2246708-86-9
The biological activity of this compound is influenced by its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, which is crucial for its bioactivity.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid exhibit antitumor properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF7 | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) at 200 µg/ml |
|---|---|
| Staphylococcus aureus | 34 |
| Escherichia coli | 28 |
| Pseudomonas aeruginosa | 22 |
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid have been studied for their anti-inflammatory effects. Research indicates that these compounds can reduce pro-inflammatory cytokine production.
Case Study 1: Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of Fmoc-Lys(Me,Alloc)-OH and tested their anticancer efficacy. The study concluded that certain modifications to the cyclobutane ring enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
A study conducted by Ndukwe et al. evaluated the antimicrobial properties of Fmoc derivatives against various pathogens. The results indicated that the compound exhibited concentration-dependent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. Methodological Insight :
- Deprotection Protocol : Treat the Fmoc-protected compound with 20% piperidine in DMF for 5–10 minutes at room temperature. Monitor completion via UV absorbance (λ = 301 nm) or ninhydrin test .
Advanced: How does the cyclobutyl moiety influence steric hindrance during coupling reactions?
The cyclobutyl ring introduces steric constraints that can reduce coupling efficiency, particularly for bulky amino acids (e.g., tryptophan or valine). To mitigate this:
- Use double coupling protocols with excess activated amino acids (e.g., HBTU/DIPEA activation).
- Employ microwave-assisted synthesis (50–60°C, 10–15 minutes) to enhance reaction kinetics .
- Optimize solvent systems (e.g., DMF:DCM mixtures) to improve reagent diffusion into the sterically hindered site .
Basic: What analytical techniques are essential for confirming the purity and structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and cyclobutyl protons (δ ~1.8–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 401.4 for C₂₃H₂₅NO₄).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .
Advanced: How can contradictory data in synthetic yields be resolved when scaling up reactions?
Discrepancies in yields often arise from differences in manual vs. automated synthesis protocols:
- Manual Synthesis : Lower yields (60–70%) due to inconsistent mixing; optimize agitation and temperature control.
- Automated Synthesizers : Achieve >85% yield via precise reagent delivery and inert atmosphere. Validate scalability using kinetic modeling (e.g., monitoring by in-line FTIR for real-time reaction progress) .
Basic: What safety precautions are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles (GHS H315/H319).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers optimize the cleavage of the Fmoc group under non-standard conditions (e.g., acid-sensitive peptides)?
For acid-sensitive sequences, replace piperidine with milder bases:
- DBU/Imidazole Cocktails : 2% DBU + 5% imidazole in DMF reduces side reactions (e.g., aspartimide formation).
- Photocleavable Linkers : Use UV light (365 nm) for Fmoc removal in light-activated SPPS systems .
Basic: What are the key differences between this compound and structurally similar Fmoc-protected amino acids?
Unlike linear Fmoc-amino acids (e.g., Fmoc-Gly-OH), the cyclobutyl group:
- Increases rigidity , aiding in conformational studies of peptide loops.
- Requires specialized coupling reagents (e.g., PyBOP instead of HBTU) to overcome steric effects .
Advanced: What strategies address low yields in post-synthetic modifications (e.g., bioconjugation)?
- Orthogonal Protection : Use Alloc or ivDde groups for selective modifications after Fmoc cleavage.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves >90% efficiency under aqueous conditions (pH 7.4, 25°C) .
Basic: How is this compound applied in studying protein-protein interactions?
The cyclobutyl-acetic acid moiety serves as a conformational constraint in peptide mimetics, enabling precise mimicry of α-helical or β-sheet interfaces. This is critical for developing inhibitors of pathological interactions (e.g., p53-MDM2) .
Advanced: What computational tools validate the structural stability of peptides incorporating this compound?
- Molecular Dynamics (MD) Simulations : Analyze cyclobutyl-induced rigidity using AMBER or CHARMM force fields.
- Density Functional Theory (DFT) : Predict electronic effects of the Fmoc group on peptide solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
